1-(4-hydroxypentyl)-1H-indole-3-carboxylicacid
Overview
Description
1-(4-hydroxypentyl)-1H-indole-3-carboxylicacid is a synthetic compound belonging to the class of indole derivatives This compound is characterized by the presence of a hydroxypentyl group attached to the nitrogen atom of the indole ring and a carboxylic acid group at the 3-position of the indole ring
Preparation Methods
The synthesis of 1-(4-hydroxypentyl)-1H-indole-3-carboxylicacid typically involves multi-step reactions starting from commercially available indole derivatives. One common synthetic route includes the following steps:
Alkylation: The indole ring is alkylated with 4-bromopentanol under basic conditions to introduce the hydroxypentyl group.
Oxidation: The resulting intermediate is then oxidized to form the carboxylic acid group at the 3-position of the indole ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-hydroxypentyl)-1H-indole-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The hydroxypentyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-hydroxypentyl)-1H-indole-3-carboxylicacid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: It is used in studies related to receptor binding and signal transduction due to its structural similarity to natural indole compounds.
Industry: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-hydroxypentyl)-1H-indole-3-carboxylicacid involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxypentyl group and carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-hydroxypentyl)-1H-indole-3-carboxylicacid can be compared with other similar compounds, such as:
1-(4-Hydroxypentyl)-1H-indole-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
1-(4-Hydroxypentyl)-1H-indole-3-carboxaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
1-(4-Hydroxypentyl)-1H-indole-3-carboxylic ester: Similar structure but with an ester group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-hydroxypentyl)indole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10(16)5-4-8-15-9-12(14(17)18)11-6-2-3-7-13(11)15/h2-3,6-7,9-10,16H,4-5,8H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTRSAHBYMWKAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301342458 | |
Record name | 1-(4-Hydroxypentyl)-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301342458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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